diethyl 5,5'-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate]
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Overview
Description
Diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is a complex organic compound that features a quinoxaline core linked to various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can target the nitro groups present in the compound, converting them to amino groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline-2,3-diones, while reduction of nitro groups can produce amino derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to form multiple hydrogen bonds and engage in π-π stacking interactions, which could enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-diones: These compounds share the quinoxaline core and have been studied for their potential as d-amino acid oxidase inhibitors.
1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline derivatives: These derivatives also feature a quinoxaline core and have shown various biological activities.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound contains similar functional groups and has been studied for its energetic properties.
Uniqueness
Diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is unique due to its combination of a quinoxaline core with multiple functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H22N14O6S2 |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[3-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethoxycarbonyltriazol-4-yl]methylsulfanyl]quinoxalin-2-yl]sulfanylmethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C24H22N14O6S2/c1-3-41-23(39)15-13(37(35-29-15)19-17(25)31-43-33-19)9-45-21-22(28-12-8-6-5-7-11(12)27-21)46-10-14-16(24(40)42-4-2)30-36-38(14)20-18(26)32-44-34-20/h5-8H,3-4,9-10H2,1-2H3,(H2,25,31)(H2,26,32) |
InChI Key |
QAVWPTWBZCIFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=CC=CC=C4N=C3SCC5=C(N=NN5C6=NON=C6N)C(=O)OCC |
Origin of Product |
United States |
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